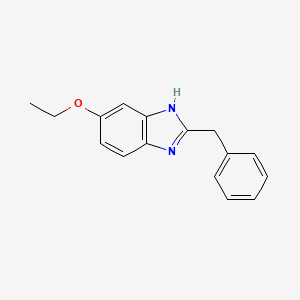

2-benzyl-6-ethoxy-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5944-73-0 |

|---|---|

Molecular Formula |

C16H16N2O |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

2-benzyl-6-ethoxy-1H-benzimidazole |

InChI |

InChI=1S/C16H16N2O/c1-2-19-13-8-9-14-15(11-13)18-16(17-14)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,17,18) |

InChI Key |

KQHMYWFTPPMTMS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)CC3=CC=CC=C3 |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Benzyl 6 Ethoxy 1h Benzimidazole and Its Precursors

Conventional Synthetic Approaches to 1H-Benzimidazole Scaffolds with 6-Ethoxy and 2-Benzyl Substituents

Traditional methods for synthesizing benzimidazoles often involve condensation reactions and subsequent alkylation steps. These approaches, while established, can sometimes require harsh conditions and long reaction times. ijarsct.co.in

The primary and most widely adopted method for constructing the benzimidazole (B57391) core is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, or with an aldehyde. mdpi.comnih.gov For the synthesis of 2-benzyl-6-ethoxy-1H-benzimidazole, this involves the reaction of 4-ethoxy-1,2-phenylenediamine with a suitable reagent that can provide the benzyl (B1604629) group at the 2-position.

One common approach is the reaction of the diamine with phenylacetic acid. This condensation is typically carried out under acidic conditions, often requiring strong acids like polyphosphoric acid or hydrochloric acid and vigorous dehydrating conditions to drive the reaction to completion. dergipark.org.tr Alternatively, phenylacetonitrile, an ester, or an acyl chloride derivative of phenylacetic acid can be used. mdpi.com

Another prevalent strategy involves the condensation of 4-ethoxy-1,2-phenylenediamine with phenylacetaldehyde. rsc.org This reaction often requires an oxidizing agent to facilitate the cyclodehydrogenation step, forming the aromatic benzimidazole ring. mdpi.com Various oxidants have been employed for this purpose, including sodium metabisulfite (B1197395) (Na₂S₂O₅), which is a cost-effective option that can lead to high yields. nih.govias.ac.in

| Reactant 1 | Reactant 2 | Product | Key Conditions |

| o-Phenylenediamine | Carboxylic Acid | 2-Substituted Benzimidazole | Strong acid (e.g., PPA, HCl), heat |

| o-Phenylenediamine | Aldehyde | 2-Substituted Benzimidazole | Oxidizing agent (e.g., Na₂S₂O₅) |

To introduce a benzyl group at the N-1 position of the benzimidazole ring, N-alkylation is the standard procedure. nih.gov This is typically achieved by reacting the pre-formed this compound with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. nih.govresearchgate.net

The choice of base and solvent is crucial for the success of the alkylation. Common bases include potassium carbonate, sodium hydroxide, and various amine bases. nih.govgoogle.com The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.govnih.gov Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be employed to facilitate the reaction, particularly when using a biphasic system. google.com

It's important to note that the alkylation of unsymmetrically substituted benzimidazoles can sometimes lead to a mixture of N-1 and N-3 isomers, although in many cases, one isomer is predominantly formed.

Advanced and Green Synthetic Strategies for Enhanced Efficiency and Yield

In response to the growing need for environmentally friendly and efficient chemical processes, several advanced and green synthetic strategies have been developed for the synthesis of benzimidazoles. ijarsct.co.in These methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents. mdpi.comijpdd.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. arkat-usa.orgbenthamdirect.com This technique has been successfully applied to the synthesis of benzimidazole derivatives. dergipark.org.trjchemrev.com

The condensation of o-phenylenediamines with aldehydes or carboxylic acids can be significantly accelerated under microwave irradiation. dergipark.org.trnih.gov For instance, the synthesis of 2-substituted benzimidazoles has been achieved in minutes under microwave conditions, compared to hours required for conventional heating. nih.gov In some cases, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. arkat-usa.org

Microwave-assisted N-alkylation of benzimidazoles has also been shown to be highly efficient, providing the desired products in high yields and with significantly reduced reaction times. nih.gov

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) |

| Benzimidazole Synthesis | 6–12 hours | 10–15 minutes |

| N-Alkylation | 12–24 hours | Not specified, but generally much faster |

The use of catalysts can significantly improve the efficiency and selectivity of benzimidazole synthesis. ijpdd.org Lewis acids, in particular, have been widely employed to catalyze the condensation reaction between o-phenylenediamines and carbonyl compounds. mdpi.comrsc.org

Various Lewis acids, including metal triflates like erbium triflate (Er(OTf)₃) and zinc triflate, have proven to be effective catalysts for this transformation. mdpi.comchemmethod.com These catalysts can promote the reaction under milder conditions and often lead to higher yields. researchgate.net For example, the use of Er(OTf)₃ has been reported to facilitate the synthesis of 1,2-disubstituted benzimidazoles under microwave irradiation in the absence of a solvent. mdpi.com

Other metal-based catalysts, such as those derived from iron, copper, and palladium, have also been investigated for the synthesis of benzimidazoles. nih.govacs.org These catalysts can offer alternative reaction pathways and may be particularly useful for specific substrate combinations. Supported gold nanoparticles have also been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles at ambient conditions. mdpi.com

A key focus of green chemistry is the reduction or elimination of hazardous solvents. ijarsct.co.in Consequently, significant effort has been directed towards developing solvent-free or eco-friendly solvent-based synthetic methods for benzimidazoles.

Solvent-free reactions, often performed by grinding the reactants together or by heating them in the absence of a solvent, offer a highly atom-economical approach. umich.edu These methods can be particularly effective when combined with microwave irradiation. arkat-usa.org

The use of greener solvents, such as water or deep eutectic solvents (DES), is another important strategy. nih.gov Water is an ideal green solvent due to its non-toxic and non-flammable nature. chemmethod.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are gaining attention as environmentally benign reaction media. nih.gov They can be tailored to have specific properties and can sometimes also act as catalysts. The synthesis of benzimidazole derivatives has been successfully demonstrated in a DES formed from choline (B1196258) chloride and o-phenylenediamine, where the DES served as both the solvent and a reactant. nih.gov

Chemo-Enzymatic or Biocatalytic Approaches

While specific chemo-enzymatic or biocatalytic routes to this compound are not extensively documented in the literature, general enzymatic methods for the synthesis of benzazole cores offer a greener alternative to traditional chemical methods. Enzymes such as laccase and catalase have been shown to catalyze the formation of the benzimidazole ring system. mdpi.comnih.gov

Laccases, a class of multi-copper oxidases, can facilitate the oxidative cyclocondensation of o-phenylenediamines with aldehydes. mdpi.com This process, which uses molecular oxygen as the oxidant and produces water as the only byproduct, is an environmentally benign approach. Similarly, catalase, a metalloenzyme known for its ability to disproportionate hydrogen peroxide, has been employed in the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. nih.gov The reaction proceeds via a cyclocondensation followed by dehydrogenation. nih.gov

These biocatalytic methods, while not yet specifically applied to the synthesis of this compound, represent a promising avenue for its future green synthesis. The general reaction scheme is presented below:

General Scheme for Biocatalytic Benzimidazole Synthesis

o-phenylenediamine derivative + Aldehyde derivative --(Laccase/Catalase)--> 2-substituted-benzimidazole

Further research is required to optimize these enzymatic conditions for the specific substrates, 4-ethoxy-o-phenylenediamine and a suitable benzylating agent, to produce this compound.

Derivatization and Analog Synthesis Strategies for this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. The primary points for derivatization include the N-1 position of the benzimidazole ring, the C-6 ethoxy group, and the 2-benzyl substituent.

Modification of the Benzyl Group at N-1

The secondary amine at the N-1 position of the benzimidazole ring is a common site for derivatization. N-alkylation or N-arylation can significantly influence the physicochemical properties and biological activity of the resulting compounds. The general strategy for N-1 functionalization involves the reaction of this compound with a variety of electrophiles in the presence of a base.

A range of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl chloride) and aryl halides can be used to introduce diverse substituents at the N-1 position. wikipedia.orgmdma.ch Microwave-assisted synthesis has been shown to accelerate these reactions and improve yields in some cases. wikipedia.orgrsc.org

Table 1: Representative N-1 Derivatization Reactions of Benzimidazoles

| Starting Material | Reagent | Base | Solvent | Product | Reference |

| 2-Arylbenzimidazole | Benzyl chloride | K₂CO₃ | DMF | 1-Benzyl-2-arylbenzimidazole | wikipedia.org |

| 2-Arylbenzimidazole | Substituted benzyl halide | K₂CO₃ | DMF | 1-(Substituted-benzyl)-2-arylbenzimidazole | rsc.org |

| Benzimidazole | Alkyl halide | NaOH | Water/SDS | 1-Alkylbenzimidazole | mdma.ch |

Functionalization of the Ethoxy Group at C-6

The ethoxy group at the C-6 position offers another handle for chemical modification, primarily through ether cleavage (O-dealkylation) to yield the corresponding 6-hydroxybenzimidazole. This transformation is typically achieved using strong acids such as hydroiodic acid (HI) or boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com The resulting phenol (B47542) can then serve as a versatile intermediate for further functionalization.

The 6-hydroxyl group can be re-alkylated with different alkyl halides to introduce novel ether linkages, or it can be converted to other functional groups. For instance, it can be transformed into a sulfonate ester, which can then participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Table 2: General Methods for O-Dealkylation of Aryl Ethers

| Substrate Type | Reagent | Conditions | Product | Reference |

| Aryl methyl ether | BBr₃ | Dichloromethane | Phenol | masterorganicchemistry.com |

| Aryl alkyl ether | HI | Heat | Phenol | masterorganicchemistry.com |

| p-Methoxybenzyl ether | Nitroxyl radical/PIFA | - | Carbonyl compound | organic-chemistry.org |

While these methods are generally applicable to aryl ethers, their specific application to this compound would require experimental validation to optimize reaction conditions and assess compatibility with the other functional groups in the molecule.

Exploration of Substituents at the 2-Position of the Benzimidazole Ring

The 2-position of the benzimidazole ring is a key site for introducing structural diversity. A wide array of 2-substituted-6-ethoxy-1H-benzimidazole analogs can be synthesized by condensing 4-ethoxy-o-phenylenediamine with various carboxylic acids or aldehydes. This approach allows for the introduction of different aryl, heteroaryl, or alkyl groups at the C-2 position.

The synthesis of the precursor, 4-ethoxy-o-phenylenediamine, can be achieved through the reduction of the corresponding o-nitroaniline derivative. researchgate.net This diamine can then be reacted with a range of carboxylic acids under acidic conditions (Phillips condensation) or with aldehydes in the presence of an oxidizing agent to form the desired 2-substituted benzimidazoles. nih.gov

Table 3: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamines

| o-Phenylenediamine Derivative | C1 Source | Catalyst/Reagent | Product | Reference |

| 4-Ethoxy-o-phenylenediamine | Acetic acid | - | 2-Methyl-6-ethoxy-1H-benzimidazole | researchgate.net |

| o-Phenylenediamine | Phenylacetic acid | 4N HCl | 2-Benzyl-1H-benzimidazole | |

| 4-Substituted-o-phenylenediamine | Aromatic aldehydes | Na₂S₂O₅ | 2-Aryl-5-substituted-1H-benzimidazole | rsc.org |

By systematically varying the substituent at the 2-position, a library of analogs can be generated for biological evaluation, providing insights into the structural requirements for desired activities.

Structure Activity Relationship Sar Analysis of 2 Benzyl 6 Ethoxy 1h Benzimidazole and Its Analogs

Positional Impact of the N-1 Benzyl (B1604629) Group on Pharmacological Efficacy

The substitution at the N-1 position of the benzimidazole (B57391) ring is a critical determinant of pharmacological efficacy. The introduction of a benzyl group at this position is a common strategy in the design of various biologically active agents. nih.govrsc.org

Role of the 6-Ethoxy Substitution in Modulating Biological Activity

Substituents on the benzene (B151609) ring portion of the benzimidazole nucleus, particularly at the C-5 and C-6 positions, play a significant role in fine-tuning the electronic properties and, consequently, the biological activity of the molecule. The 6-ethoxy group in 2-benzyl-6-ethoxy-1H-benzimidazole is an electron-donating group, which can modulate the pKa of the benzimidazole ring and influence its interaction with biological targets.

For example, in a study of anacardic acid-conjugated benzimidazoles, a methoxy (B1213986) group (an electron-releasing group similar to ethoxy) at the 6-position, combined with a specific substitution at the 2-position, resulted in potent anti-inflammatory activity with high selectivity for COX-2. nih.gov In another study, a compound with an electron-releasing methoxy group at the 6-position and a two-pyrrolidine substitution at the nitrogen of the benzimidazole showed strong anti-inflammatory activity. nih.gov Conversely, compounds with electron-withdrawing groups at the 6-position, such as a nitro group, have also demonstrated significant activity in other contexts. nih.gov

Influence of Variations at the 2-Position on Activity Spectrum

The substituent at the 2-position of the benzimidazole ring is a key determinant of the molecule's activity spectrum. nih.govacs.org In the case of this compound, the benzyl group at this position is a significant contributor to its pharmacological properties.

Research on various 2-substituted benzimidazoles has shown that modifications at this position can lead to a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. For instance, the replacement of the benzyl group with other moieties can drastically alter the compound's interaction with its biological target. Studies have shown that substituting the C2-position of benzimidazole with trifluoroethane can result in better CCR3 receptor inhibition. nih.gov

The following table illustrates how different substituents at the 2-position of the benzimidazole core can influence the resulting biological activity:

| 2-Position Substituent | Resulting Biological Activity | Reference |

| Benzyl | Analgesic | wikipedia.org |

| Diaryl-amine | Bradykinin receptor antagonism | nih.gov |

| Phenyl | COX and 5-lipoxygenase inhibition | nih.gov |

| (2-alkoxy-6-pentadecyl-phenyl)methyl]thio] | COX-2-inhibitory activity | nih.gov |

| Trifluoroethane | CCR3 receptor inhibition | nih.gov |

This data underscores the versatility of the 2-position for structural modification and its critical role in defining the therapeutic potential of benzimidazole derivatives.

Stereochemical Considerations and Tautomerism in the Benzimidazole System

The benzimidazole system exhibits annular tautomerism, a phenomenon where a proton can migrate between the N-1 and N-3 positions of the imidazole (B134444) ring. chemicalbook.com This is a crucial aspect of its chemical behavior and biological activity. The N-1 nitrogen is described as pyrrole-like, while the N-3 nitrogen is pyridine-like. chemicalbook.com This tautomerism can influence the molecule's ability to act as both a hydrogen bond donor and acceptor, which is critical for its interaction with biological macromolecules.

In solution, benzimidazoles exist as an equilibrium mixture of these two tautomeric forms. chemicalbook.com The position of this equilibrium can be influenced by the nature and position of substituents on the benzimidazole ring system, as well as by the surrounding solvent environment. For instance, in the case of 1H-benzimidazole-2-yl hydrazones, the imino form is favored in compounds with a hydroxyl group in the ortho position of a phenyl ring, while the amino form is preferred for others. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For benzimidazole derivatives, QSAR studies are instrumental in predicting the bioactivity of new analogs and guiding the design of more potent and selective compounds.

These models typically use a set of calculated molecular descriptors, which quantify various aspects of a molecule's structure, such as its electronic, steric, and lipophilic properties. By establishing a mathematical relationship between these descriptors and the observed biological activity of a series of compounds, a predictive model can be developed.

For example, a QSAR study on a series of anti-inflammatory benzimidazoles might reveal that a specific combination of electronic properties at the C-6 position and steric bulk at the N-1 position is optimal for activity. Such insights can then be used to prioritize the synthesis of new compounds with a higher probability of success. While specific QSAR models for this compound are not detailed in the provided context, the general applicability of this methodology to the benzimidazole class of compounds is well-established for various therapeutic targets, including anticancer and antimicrobial agents. acs.org

In Vitro Biological Activity Spectrum of 2 Benzyl 6 Ethoxy 1h Benzimidazole Derivatives

Antiproliferative and Anticancer Activity on Defined Cell Lines

Derivatives of the 2-benzyl-benzimidazole framework have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. nih.govrsc.org The therapeutic potential of these compounds is often linked to their ability to interact with key biological targets within cancer cells, leading to the inhibition of cell growth and induction of cell death. nih.gov The presence of specific substituents on the benzimidazole (B57391) core and the benzyl (B1604629) group can modulate this activity, with some derivatives showing high potency and selectivity against cancer cells. researchgate.net

A key mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have shown that certain N-substituted benzimidazole derivatives can trigger apoptotic pathways in cancer cells. For instance, a screening test for caspase-dependent apoptosis confirmed that exposure of human lung adenocarcinoma (A549) cells to specific benzimidazole compounds for 48 hours promotes apoptotic cell death. nih.gov The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of this process. nih.gov

The apoptotic mechanism can also involve the disruption of the mitochondrial membrane potential. nih.gov This disruption leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which in turn initiates the caspase cascade, ultimately leading to cell death. nih.gov Furthermore, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively induce apoptosis in various cell lines, including the triple-negative breast cancer cell line MDA-MB-231, the ovarian cancer cell line SKOV3, and the lung cancer cell line A549. nih.govnih.gov

In addition to inducing apoptosis, 2-benzyl-benzimidazole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at different phases. nih.govnih.govnih.gov This disruption of the normal cell division cycle prevents cancer cells from replicating.

Research has identified specific derivatives that halt cell cycle progression at various checkpoints. For example, in a study on benzimidazole-based compounds, one derivative was found to induce G1/S arrest in both A549 and MDA-MB-231 cells, while causing arrest only in the S phase in SKOV3 cells. nih.gov Another compound from the same study arrested the cell cycle at the G2/S phase in both MDA-MB-231 and SKOV3 cells, but at the G1/G2 phases in A549 lung carcinoma cells. nih.gov These findings indicate that the specific mechanism of cell cycle arrest can be both compound-dependent and cell-line-specific, highlighting the nuanced interactions between these derivatives and cellular machinery. nih.govnih.gov The ability of these molecules to effectively inhibit enzymes like Epidermal Growth Factor Receptor (EGFR) kinase is believed to be a contributing factor to their ability to arrest the cell cycle. nih.govnih.gov

The antiproliferative activity of 2-benzyl-benzimidazole derivatives is broadly demonstrated by their ability to reduce the viability and proliferation of cancer cells in vitro. Assays such as the MTT and WST-1 tests are commonly used to quantify these effects. nih.govresearchgate.net

Numerous studies have reported the potent cytotoxicity of these compounds. For instance, N,2,6-trisubstituted 1H-benzimidazole derivatives have been shown to effectively kill a range of cancer cells, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), MCF7 (breast cancer), RMS (rhabdomyosarcoma), and C26 (colon carcinoma), with low micromolar IC50 values. rsc.org Similarly, a series of 2-(fluorophenyl)-benzimidazole derivatives exhibited significant antiproliferative activity against A549 (lung), A498 (kidney), A375 (melanoma), HeLa (cervical), and HepG2 (liver) cancer cell lines. researchgate.net One compound with a para-fluoro substitution was particularly potent, showing an IC50 value of 0.188 µM against HeLa and HepG2 cells and demonstrating high selectivity for cancer cells over normal cells. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Benzimidazole Derivatives

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Citation |

|---|---|---|---|---|

| ORT14 | 2-(p-fluorophenyl)-benzimidazole | HeLa, HepG2 | 0.188 | researchgate.net |

| A549, A498, A375 | 0.377 | researchgate.net | ||

| 4c | N-benzyl-2-(4-chlorophenyl)-6-methyl-1H-benzimidazole | HepG2 | 2.39 | rsc.org |

| MDA-MB-231 | 3.14 | rsc.org | ||

| 10 | Benzimidazole-1,3,4-oxadiazole | MDA-MB-231 | 0.33 | nih.gov |

| 13 | Benzimidazole-1,3,4-oxadiazole | MDA-MB-231 | 0.38 | nih.gov |

Antimicrobial Efficacy

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. researchgate.net Benzimidazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.govrdd.edu.iq This is particularly beneficial for cancer patients, who are often immunocompromised and susceptible to microbial infections. nih.govnih.gov The antimicrobial action of these compounds is often attributed to the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR). nih.govacs.org

Derivatives of 2-benzyl-benzimidazole have shown potent efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections.

Several N,2,6-trisubstituted 1H-benzimidazole derivatives have been identified as potent antibacterial agents against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 μg/mL. nih.govrsc.org Specifically, a compound featuring an N-benzyl group and a 4-chlorophenyl group at position 2 demonstrated notable activity. nih.govrsc.org Other research highlighted a different derivative that displayed significant inhibition against Staphylococcus aureus and MRSA with MIC values of 4 μg/mL for both strains. acs.org Further studies have synthesized benzimidazole-triazole hybrids that are effective against S. aureus, with some showing MIC values as low as 3.125 µg/mL. nih.gov

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

While the antifungal potential of various benzimidazole derivatives is documented, no specific studies were found for 2-benzyl-6-ethoxy-1H-benzimidazole against Candida albicans or Aspergillus niger. Research on other benzimidazole derivatives has identified compounds with significant antifungal properties, often influenced by the substituents at the N-1, C-2, and C-5/6 positions. nih.govresearchgate.netmdpi.compjmonline.org For instance, certain 1-substituted and 2-thioalkyl benzimidazoles have demonstrated activity against these fungal pathogens. researchgate.netuq.edu.au

Antiprotozoal and Anthelmintic Potentials

The benzimidazole class of compounds is renowned for its anthelmintic and antiprotozoal activities. nih.govnih.gov Albendazole and mebendazole (B1676124) are prime examples of benzimidazole-based drugs used in clinical practice. The mechanism of action for many anthelmintic benzimidazoles involves the inhibition of tubulin polymerization in the parasite. nih.gov However, no specific data on the antiprotozoal or anthelmintic efficacy of this compound was identified. Studies on other derivatives have shown that the nature of the substituent at the C-2 position can significantly influence the antiparasitic activity. nih.govresearchgate.net

Antiviral Activity Assessments

Several benzimidazole derivatives have been investigated for their antiviral properties against a range of viruses. nih.gov The antiviral spectrum and potency are highly dependent on the specific chemical structure of the derivative. For example, certain N-substituted benzimidazoles have shown activity against HIV-1. nih.gov However, a dedicated study on the antiviral activity of this compound is not present in the available literature.

Anti-inflammatory Activity Profiling

The anti-inflammatory potential of various benzimidazole derivatives has been explored, with some compounds showing inhibitory activity against enzymes such as cyclooxygenase (COX). nih.govnih.govscispace.com The substitution pattern on the benzimidazole core is a key determinant of this activity. nih.govresearchgate.net For example, studies on 5-ethoxy-2-mercaptobenzimidazole (B183169) derivatives have been conducted to evaluate their anti-inflammatory effects. researchgate.net However, specific anti-inflammatory data for this compound is not documented.

Antioxidant Activity Evaluation

The antioxidant properties of benzimidazole derivatives have also been a subject of research, with some compounds demonstrating radical scavenging and inhibition of lipid peroxidation. researchgate.netnih.govnih.govmdpi.com The antioxidant capacity is often linked to the presence of specific functional groups that can donate hydrogen atoms or electrons. No studies evaluating the antioxidant potential of this compound could be retrieved.

Computational Chemistry and in Silico Modeling in the Research of 2 Benzyl 6 Ethoxy 1h Benzimidazole

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule, or ligand, might interact with a protein target.

Prediction of Binding Modes and Affinities with Target Enzymes

Molecular docking studies on benzimidazole (B57391) derivatives have been instrumental in identifying their potential as inhibitors for various enzymes implicated in disease. For instance, in silico analyses have been performed to assess the inhibitory effects of synthesized benzimidazoles on enzymes like cyclooxygenase (COX), which is involved in inflammation. plantarchives.org Docking simulations predict the binding affinity, often expressed as a docking score in kcal/mol, which indicates the strength of the interaction. Lower (more negative) scores suggest a stronger binding affinity.

Studies on various substituted benzimidazoles have shown promising binding affinities against several key protein targets. For example, derivatives have been docked against DNA gyrase, tyrosyl-tRNA synthetase, and various cancer-related proteins like estrogen receptor alpha and aromatase (CYP19A1). spast.orgnih.gov The binding affinities for some benzimidazole derivatives against different protein targets are summarized below.

| Compound Class | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|---|

| Substituted Benzimidazoles | Cyclooxygenase-1 (COX-1) | 2OYE | -9.572 | plantarchives.org |

| Substituted Benzimidazoles | Cyclooxygenase-2 (COX-2) | 4COX | -9.122 | plantarchives.org |

| Substituted Benzimidazoles | Estrogen Receptor Alpha | 3ERT | -9.293 | |

| Benzimidazole-1,3,4-triazole hybrids | Carbonic Anhydrase I | - | -8.2 (IC50 = 1.288 µM) | nih.gov |

| Benzimidazole-1,3,4-triazole hybrids | Carbonic Anhydrase II | - | -8.9 (IC50 = 1.532 µM) | nih.gov |

| 1,2-disubstituted Benzimidazoles | Lung Cancer Protein | 1M17 | -6.6 | researchgate.net |

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding strength, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. The benzimidazole scaffold is adept at forming various types of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, due to its aromatic and heterocyclic nature. jchemlett.com

For example, docking studies of benzimidazole derivatives into the active site of enzymes like carbonic anhydrase have identified key interactions. These often involve hydrogen bonds between the nitrogen atoms of the benzimidazole ring and amino acid residues such as Thr199 and Thr200, as well as interactions with the essential Zn2+ ion in the active site. nih.gov Similarly, interactions with residues like Phe31, Ile94, and Asp27 are crucial for binding to dihydrofolate reductase. nih.gov The benzyl (B1604629) and ethoxy groups of 2-benzyl-6-ethoxy-1H-benzimidazole would be expected to participate significantly in hydrophobic interactions within a protein's binding pocket.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

DFT is a computational method used to investigate the electronic structure of many-body systems. nih.gov For benzimidazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic parameters. nih.govepstem.net These calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. nih.gov The results of these theoretical calculations are often compared with experimental data from techniques like FT-IR and NMR spectroscopy to validate the computational model. epstem.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity. rsc.org The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For benzimidazole derivatives, the HOMO is often located over the benzimidazole ring system, while the LUMO's location can vary depending on the substituents. researchgate.net This distribution influences the charge transfer characteristics within the molecule.

| Parameter | Energy (eV) | Source |

|---|---|---|

| EHOMO | -6.15 | researchgate.net |

| ELUMO | -1.28 | researchgate.net |

| Energy Gap (ΔE) | 4.87 | researchgate.net |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. uba.arwisc.edu It provides a detailed picture of charge transfer, hyperconjugation, and delocalization of electron density within a molecule by analyzing the interactions between filled "donor" NBOs (Lewis-type) and empty "acceptor" NBOs (non-Lewis type). uba.arresearchgate.net The stabilization energy (E(2)) associated with these interactions quantifies their significance. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability

No molecular dynamics simulation studies specifically investigating the conformational dynamics and stability of this compound were found in the public domain. While research on other benzimidazole analogs exists, providing insights into the general behavior of the benzimidazole core, these findings cannot be accurately extrapolated to the specific conformational preferences and stability profile imparted by the 2-benzyl and 6-ethoxy substitutions.

Virtual Screening and Pharmacophore Modeling for Novel Ligand Identification

There is no available research detailing virtual screening campaigns or the development of pharmacophore models based on this compound for the purpose of identifying novel ligands. Such studies are highly specific to the lead compound, and the necessary data for this particular molecule is not present in the surveyed literature.

In Silico Prediction of Potential Biological Targets

No in silico studies aimed at predicting the potential biological targets of this compound have been published. Computational target fishing and reverse docking studies are essential for these predictions, but have not been applied to this specific compound according to the available data. Research on N,2,6-trisubstituted benzimidazole derivatives has identified potential targets like dihydrofolate reductase (DHFR) for some analogs, but these findings are not directly transferable to the ethoxy-substituted compound . nih.govrsc.orgacs.org

Advanced Research Perspectives and Future Directions for 2 Benzyl 6 Ethoxy 1h Benzimidazole

Rational Design and Lead Optimization Strategies for Enhanced Biological Activity

The rational design of 2-benzyl-6-ethoxy-1H-benzimidazole derivatives is a cornerstone of modern medicinal chemistry, aiming to enhance their biological activity through targeted structural modifications. Structure-activity relationship (SAR) studies have identified the N-1, C-2, and C-6 positions of the benzimidazole (B57391) ring as critical for biological activity. nih.gov For instance, the introduction of a benzyl (B1604629) group at the N-1 position has been shown to increase anticancer activity, drawing parallels to established drugs like clemizole (B1669166) and candesartan. nih.govnih.gov

Lead optimization strategies focus on refining the chemical structure of promising compounds to improve their potency, selectivity, and pharmacokinetic profiles. This involves the synthesis of a series of derivatives with varied substituents at key positions. For the this compound scaffold, this could involve altering the substitution pattern on the benzyl ring or modifying the ethoxy group at the C-6 position to explore their effects on antimicrobial and anticancer activities. nih.gov The goal is to develop compounds with superior therapeutic potential while minimizing off-target effects.

| Modification Strategy | Rationale | Potential Outcome |

| N-1 Position Substitution | The N-1 position is crucial for increasing anticancer activity. nih.govnih.gov | Enhanced potency against cancer cell lines. |

| C-2 Position Aromatic Substitution | A common feature in many biologically active benzimidazoles. nih.gov | Modulation of target binding and biological activity. |

| C-6 Position Substitution | The ethoxy group can be modified to influence physicochemical properties. nih.gov | Improved absorption, distribution, metabolism, and excretion (ADME) profile. |

Development of Multi-Target Directed Ligands Based on the Benzimidazole Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs). acs.orgrsc.org The benzimidazole scaffold is particularly well-suited for this approach due to its ability to interact with multiple biological targets. acs.org The concept behind MTDLs is to design a single molecule that can modulate several disease-relevant pathways simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. acs.org

For instance, benzimidazole derivatives have been designed to act as dual inhibitors of enzymes that are crucial for both cancer cell proliferation and microbial infections, such as dihydrofolate reductase (DHFR). nih.govnih.gov This is particularly beneficial for cancer patients who are often immunocompromised and susceptible to infections. nih.gov Research in this area involves designing hybrid molecules that combine the benzimidazole core with other pharmacophores to achieve a desired polypharmacological profile. nih.gov The development of MTDLs based on the this compound framework could offer a promising strategy for treating complex multifactorial diseases. acs.orgrsc.org

Application of Artificial Intelligence and Machine Learning in Benzimidazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to benzimidazole research holds immense promise. nih.govcrimsonpublishers.comeurekaselect.com These technologies can analyze vast datasets to identify novel drug targets, predict the biological activity of new compounds, and optimize their properties. nih.govnih.gov

In the context of this compound, AI and ML algorithms can be employed for:

De Novo Drug Design: Generative AI models can design novel benzimidazole derivatives with desired therapeutic properties from scratch. nih.gov

Virtual Screening: ML models can rapidly screen large virtual libraries of benzimidazole compounds to identify those with the highest probability of being active against a specific target. eurekaselect.com

Predictive Modeling: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis and testing. nih.goveurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) Studies: ML algorithms can build sophisticated QSAR models to better understand the relationship between the chemical structure of benzimidazole derivatives and their biological activity. crimsonpublishers.com

Exploration of Novel Therapeutic Applications for this compound Derivatives

While benzimidazoles are well-known for their anticancer and antimicrobial properties, ongoing research continues to uncover new therapeutic avenues for this versatile scaffold. ijpsjournal.comarabjchem.org The unique chemical structure of this compound and its derivatives makes them attractive candidates for exploring a wide range of pharmacological activities.

Recent studies on various benzimidazole derivatives have revealed potential applications in areas such as:

Antiviral agents: Certain benzimidazole derivatives have shown activity against a variety of viruses. ijpsjournal.comarabjchem.org

Anti-inflammatory agents: The benzimidazole core is a structural feature of some anti-inflammatory compounds. arabjchem.orgresearchgate.net

Neuroprotective agents: Some derivatives have been investigated for their potential to protect neurons from damage. ijpsjournal.com

Antiprotozoal agents: The benzimidazole scaffold is present in drugs used to treat protozoal infections. ijpsjournal.comarabjchem.org

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity. For example, aromatic protons in the benzyl group appear at δ 7.2–7.4 ppm .

- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement and ORTEP-III for visualization .

- Mass spectrometry : Validate molecular weight via ESI-MS, ensuring no fragmentation or impurity peaks .

How can contradictions in crystallographic data (e.g., bond lengths vs. computational predictions) be resolved?

Advanced Research Question

- Data validation : Cross-check with high-resolution datasets and refine using SHELXL’s TWIN/BASF commands for twinned crystals .

- Complementary techniques : Compare XRD results with neutron diffraction or electron density maps to resolve ambiguities .

- Theoretical alignment : Reconcile discrepancies using computational chemistry tools (e.g., Gaussian) to simulate bond parameters .

What biological activities have been reported for this compound derivatives, and how can these be explored experimentally?

Basic Research Question

Known activities include antimicrobial and enzyme inhibitory effects. Experimental approaches:

- In vitro assays : Test against bacterial strains (e.g., E. coli) using MIC determinations .

- Enzyme inhibition : Use fluorescence-based assays to study interactions with targets like kinases or proteases .

- Structural analogs : Synthesize derivatives with varied substituents (e.g., halogens) to probe activity trends .

How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

Advanced Research Question

- Systematic substitution : Modify the benzyl or ethoxy group with electron-donating/withdrawing groups (e.g., -NO₂, -OCH₃) .

- Pharmacokinetic profiling : Assess solubility, logP, and metabolic stability via HPLC and microsomal assays .

- Docking studies : Use AutoDock or Schrödinger Suite to predict binding modes with biological targets (e.g., viral proteases) .

What computational methods are suitable for predicting the interaction of this compound with biological targets?

Advanced Research Question

- Molecular docking : Screen against protein databases (PDB) to identify potential binding sites .

- MD simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes .

- QSAR modeling : Develop predictive models using descriptors like polar surface area and H-bond donors .

How can conflicting spectral data (e.g., NMR vs. IR) be reconciled during structural elucidation?

Advanced Research Question

- Multi-technique validation : Cross-validate using 2D NMR (COSY, HSQC) and IR peak assignments for functional groups .

- Sample purity : Re-crystallize or chromatograph the compound to eliminate impurities affecting spectra .

- Theoretical IR simulations : Compare experimental IR peaks with computational predictions (e.g., using ORCA) .

What strategies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

Basic Research Question

- Accelerated stability studies : Incubate the compound at 40°C/75% RH and analyze degradation via HPLC .

- pH-dependent kinetics : Perform potentiometric titrations in solvents like DMF to determine pKa and hydrolysis rates .

- Thermal analysis : Use DSC/TGA to identify decomposition temperatures and polymorphic transitions .

How can researchers investigate the interaction of this compound with DNA or proteins?

Advanced Research Question

- Spectroscopic binding assays : Monitor UV-Vis hypochromicity or fluorescence quenching to detect DNA intercalation .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized proteins .

- Crystallographic complexes : Co-crystallize the compound with target proteins (e.g., topoisomerases) for structural insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.